molecular formula C15H14BrNO B417085 4-bromo-N-ethyl-N-phenylbenzamide CAS No. 330568-12-2

4-bromo-N-ethyl-N-phenylbenzamide

Cat. No. B417085
CAS RN: 330568-12-2
M. Wt: 304.18g/mol
InChI Key: UERPFWQHXQZQJW-UHFFFAOYSA-N
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Description

“4-bromo-N-ethyl-N-phenylbenzamide” is a chemical compound with the molecular formula C15H14BrNO . It is related to other compounds such as “4-Bromo-N-methyl-N-phenylbenzamide” and "4-Bromo-N-phenylbenzamide" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group attached to a bromine atom and an ethyl-phenyl group . The molecular weight is 304.182 Da .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 304.182 Da . The related compound “4-Bromo-N-phenylbenzamide” has a density of 1.5±0.1 g/cm3, a boiling point of 304.7±25.0 °C at 760 mmHg, and a flash point of 138.0±23.2 °C .

Scientific Research Applications

Palladium-Catalysed Arylation of Heteroarenes

4-bromo-N-ethyl-N-phenylbenzamide has been utilized in palladium-catalysed arylation processes. The direct arylation of heteroarene C-H bonds by bromobenzamides, including this compound, has been successfully achieved. This method facilitates the synthesis of C5-arylated heteroarenes, demonstrating the compound's utility in organic synthesis (Chen, Bruneau, Dixneuf, & Doucet, 2013).

Inhibitors of Photosynthesis

Research has shown that derivatives of bromobenzamides, such as 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, inhibit photosynthetic electron transport. This indicates potential applications in studying and manipulating photosynthetic processes (Kráľová, Šeršen, Pesko, Waisser, & Kubicová, 2013).

Synthesis and Characterization in Medicinal Chemistry

This compound derivatives have been synthesized and characterized for their potential medicinal applications. For instance, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, a compound related to this compound, has been investigated for its structure-property relationship and antitumor activity, illustrating the relevance of such compounds in drug development (He, Yang, Hou, Teng, & Wang, 2014).

Antiviral Activity

N-Phenylbenzamide derivatives, related to this compound, have been synthesized and demonstrated to have antiviral activities against Enterovirus 71 (EV 71). These findings highlight the potential of such compounds in developing antiviral drugs (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).

Chemical Synthesis and Applications

The compound has been used in various chemical synthesis processes. For example, it has been involved in the synthesis of selenium-containing heterocycles, indicating its utility in creating novel chemical structures (Zhou, Linden, & Heimgartner, 2000).

properties

IUPAC Name

4-bromo-N-ethyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-2-17(14-6-4-3-5-7-14)15(18)12-8-10-13(16)11-9-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERPFWQHXQZQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328441
Record name 4-bromo-N-ethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806533
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

330568-12-2
Record name 4-bromo-N-ethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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